molecular formula C18H18ClF2NOS B14497459 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL CAS No. 64736-34-1

7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL

Katalognummer: B14497459
CAS-Nummer: 64736-34-1
Molekulargewicht: 369.9 g/mol
InChI-Schlüssel: RRUPQYHSVVMHAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and sulfur atoms

Vorbereitungsmethoden

The synthesis of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves several steps. One common synthetic route includes the reaction of 2-chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol with fluorinating agents under controlled conditions . The reaction conditions typically involve specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thioxanthenes .

Wissenschaftliche Forschungsanwendungen

7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64736-34-1

Molekularformel

C18H18ClF2NOS

Molekulargewicht

369.9 g/mol

IUPAC-Name

7-chloro-9-[3-(dimethylamino)propyl]-2,3-difluorothioxanthen-9-ol

InChI

InChI=1S/C18H18ClF2NOS/c1-22(2)7-3-6-18(23)12-8-11(19)4-5-16(12)24-17-10-15(21)14(20)9-13(17)18/h4-5,8-10,23H,3,6-7H2,1-2H3

InChI-Schlüssel

RRUPQYHSVVMHAE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.